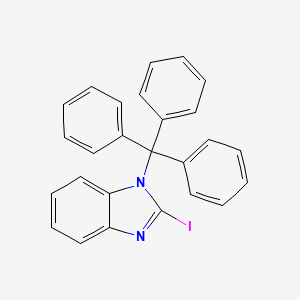

2-Iodo-1-tritylbenzimidazole

Description

Conceptual Framework of N-Tritylbenzimidazoles in Contemporary Organic Synthesis

The triphenylmethyl (trityl) group is a sterically bulky protecting group frequently employed in organic synthesis to temporarily block reactive sites, particularly primary alcohols and the nitrogen atoms of heterocycles. scbt.com Its primary characteristics include:

Steric Hindrance : The large size of the trityl group can direct reactions to other, less hindered positions on a molecule and prevent self-dimerization or unwanted side reactions.

Stability : The N-trityl group is generally stable to basic conditions, organometallic reagents, and various reducing and oxidizing agents.

Acid Lability : It is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid or acetic acid in methanol, ensuring that the protected nitrogen can be deprotected without affecting other sensitive functional groups. tandfonline.com

In the context of benzimidazole (B57391) chemistry, the N-trityl group serves to protect the imidazole (B134444) nitrogen, preventing its participation in reactions and allowing for selective functionalization at other positions, most notably the C2 position. This protection is crucial for subsequent steps like metalation and cross-coupling. up.ac.za

The Significance of Iodinated Heterocycles as Synthetic Intermediates and Building Blocks

Halogenated heterocycles are fundamental building blocks in synthetic organic chemistry, acting as precursors for a wide array of functionalized molecules. nih.gov Among the halogens, iodine holds a special status due to the reactivity of the carbon-iodine (C-I) bond. Aryl and heteroaryl iodides are highly valued substrates for transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. nih.govtcichemicals.comwiley-vch.de

The C-I bond is the weakest of the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), which facilitates its oxidative addition to a low-valent transition metal catalyst (e.g., Palladium(0) or Nickel(0)), the key initiating step in most cross-coupling catalytic cycles. mdpi.com This high reactivity allows coupling reactions to proceed under milder conditions and with greater efficiency compared to their bromo or chloro counterparts, making iodo-substituted heterocycles like 2-Iodo-1-tritylbenzimidazole exceptionally useful for constructing carbon-carbon and carbon-heteroatom bonds. rsc.org

Rationale for In-Depth Academic Investigation of this compound

The academic and industrial interest in this compound stems from its identity as a highly versatile and strategic synthetic intermediate. The molecule synergistically combines the key features of its constituent parts:

A Privileged Core : The benzimidazole nucleus is a common feature in many top-selling drugs and biologically important molecules. organic-chemistry.orgtsijournals.com

A Robust Protecting Group : The N-trityl group deactivates the otherwise reactive N-H bond and provides steric shielding.

A Reactive Handle : The iodo group at the C2 position serves as a "reactive handle" for introducing a wide variety of substituents via established and reliable cross-coupling methodologies.

This combination allows for the selective synthesis of 2-substituted benzimidazoles, a class of compounds that is otherwise challenging to access directly. The typical synthesis of this compound involves the initial protection of benzimidazole with trityl chloride, followed by deprotonation at the C2 position with a strong base (e.g., n-butyllithium) to form a lithiated intermediate. This intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to install the iodo group regioselectively. up.ac.za

Historical Context and Evolution of Benzimidazole Functionalization Methodologies

The synthesis of the benzimidazole ring system has evolved significantly since its discovery. The first benzimidazole was prepared in 1872 by Hoebrecker. iosrphr.org

Classical Methods : Early and traditional methods for forming the benzimidazole ring typically involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., ester, anhydride, or nitrile), often under harsh acidic and high-temperature conditions. scholarsresearchlibrary.com Another common approach is the Phillips-Ladenburg reaction, which uses an aldehyde instead of a carboxylic acid, though this can lead to complex mixtures of products. iosrphr.org

Modern Synthetic Approaches : Over the past few decades, numerous advancements have been made to overcome the limitations of classical methods. These include the development of milder and more efficient catalytic systems. scholarsresearchlibrary.com Iodine-catalyzed oxidative cyclization has emerged as a modern technique for constructing the benzimidazole scaffold. chemrxiv.org Furthermore, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields. scholarsresearchlibrary.com

Direct Functionalization : The focus has also shifted towards the direct functionalization of pre-formed benzimidazole rings. Methodologies like directed ortho-metalation and, more importantly, transition-metal-catalyzed cross-coupling reactions of halogenated benzimidazoles have become indispensable tools for synthetic chemists, allowing for precise and modular synthesis of complex derivatives. organic-chemistry.org The development of molecules like this compound is a direct consequence of this evolution, providing a stable, reliable precursor for these advanced synthetic transformations.

Research Findings and Data

While specific experimental data for this compound is not widely published in peer-reviewed literature, its properties can be inferred from commercially available data and comparison with closely related analogs like 2-Iodo-1-trityl-1H-imidazole. nih.govfishersci.co.uk

Table 1: Physical and Chemical Properties of this compound and Related Analogs

| Property | Value / Description | Compound | Source |

|---|---|---|---|

| Chemical Formula | C₂₆H₁₉IN₂ | This compound | Calculated |

| Molecular Weight | 486.35 g/mol | This compound | Calculated |

| IUPAC Name | 2-iodo-1-(triphenylmethyl)-1H-benzo[d]imidazole | This compound | Nomenclature |

| Appearance | Expected to be a solid at room temperature. | This compound | General Observation |

| Molecular Weight (Analog) | 436.3 g/mol | 2-Iodo-1-trityl-1H-imidazole | PubChem nih.gov |

| XLogP3 (Analog) | 5.5 | 2-Iodo-1-trityl-1H-imidazole | PubChem nih.gov |

Table 2: Representative Spectroscopic Data Interpretation for this compound

| Spectroscopy Type | Expected Signals | Rationale |

|---|---|---|

| ¹H NMR | Multiplets between ~7.0-7.8 ppm | Corresponds to the protons of the three phenyl rings of the trityl group and the four protons of the benzo portion of the benzimidazole ring. hmdb.cahmdb.ca |

| ¹³C NMR | Multiple signals in the aromatic region (110-150 ppm). A signal for the C-I bond would be expected at a lower field (~90-100 ppm). | Represents the various unique carbon atoms in the trityl and benzimidazole aromatic systems. The carbon attached to iodine is shielded. nih.gov |

| Mass Spectrometry (MS) | A prominent molecular ion peak [M]⁺ is expected. | Iodine has one stable isotope (¹²⁷I), so isotopic patterns for the molecular ion will be simple. organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-tritylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19IN2/c27-25-28-23-18-10-11-19-24(23)29(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGGBZRRMGASTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5N=C4I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19IN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 2 Iodo 1 Tritylbenzimidazole

Precursor Synthesis and Targeted Functionalization of Benzimidazole (B57391) Scaffolds

The initial and crucial step in the synthesis of 2-iodo-1-tritylbenzimidazole is the preparation of the 1-tritylbenzimidazole (B3254307) precursor. This involves the protection of the N-H group of the benzimidazole ring, which serves to both activate the C2 position for subsequent iodination and prevent unwanted side reactions.

Initial N-Tritylation of Benzimidazole: Advanced Protocols and Mechanistic Insights

The introduction of the bulky trityl (triphenylmethyl) group onto the benzimidazole nitrogen is a common strategy in organic synthesis. Advanced protocols for this N-tritylation reaction often involve the use of trityl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an appropriate solvent like dichloromethane (B109758) or acetonitrile.

The mechanism of N-tritylation proceeds via a nucleophilic substitution reaction where the nitrogen atom of the benzimidazole ring attacks the electrophilic carbon of trityl chloride. The presence of a base is critical to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the formation of the N-tritylated product. The bulky nature of the trityl group generally ensures that substitution occurs selectively at the N1 position.

Strategies for Pre-Functionalization of the Benzimidazole Core

While direct iodination of 1-tritylbenzimidazole is the most common route, pre-functionalization of the benzimidazole core prior to iodination can be a strategic alternative in certain synthetic schemes. This could involve introducing other substituents onto the benzene (B151609) ring of the benzimidazole scaffold to modulate its electronic properties or to serve as handles for further transformations. However, for the specific synthesis of this compound, direct iodination of the N-tritylated precursor is the more direct and widely employed method.

Regioselective Iodination Techniques for this compound Formation

With the N1-position of the benzimidazole ring protected by the trityl group, the C2-position becomes the most electron-rich and sterically accessible site for electrophilic attack. This inherent reactivity allows for highly regioselective iodination.

Direct Electrophilic Iodination: Reagent Selection and Reaction Optimization

Direct electrophilic iodination is the hallmark of this compound synthesis. The selection of the iodinating agent and the optimization of reaction conditions are paramount to achieving high yields and purity.

N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.net Its application in the synthesis of this compound is advantageous due to its mild reaction conditions and ease of handling. The reaction typically proceeds by treating 1-tritylbenzimidazole with NIS in a suitable solvent. The electrophilic iodine species generated from NIS readily attacks the nucleophilic C2-position of the benzimidazole ring.

Other related halogenating agents, such as iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent, can also be employed. ajol.info However, NIS often provides better regioselectivity and cleaner reactions. organic-chemistry.org

| Iodinating Reagent | Typical Conditions | Observations |

| N-Iodosuccinimide (NIS) | Acetonitrile, room temperature | Mild conditions, good to excellent yields, high regioselectivity. researchgate.netresearchgate.net |

| Iodine/Oxidizing Agent | Varies (e.g., HIO₃, H₂O₂) | Can be effective but may require harsher conditions and lead to side products. ajol.info |

| Iodine Monochloride (ICl) | Inert solvent | Highly reactive, can lead to over-iodination if not controlled carefully. |

In some cases, particularly with less reactive substrates, the addition of a Lewis acid or an oxidant can enhance the rate and efficiency of the iodination reaction. ajol.infonih.gov Lewis acids, such as silver triflimide or iron(III) chloride, can activate NIS, making the iodine more electrophilic. acs.orgquora.com This activation facilitates the attack by the benzimidazole ring. For instance, silver(I) triflimide has been shown to be an effective catalyst for the activation of NIS in the iodination of arenes. acs.org

Oxidizing agents are often used in conjunction with molecular iodine to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). ajol.info This approach is a classic method for aromatic iodination. However, for the synthesis of this compound, the high nucleophilicity of the C2-position often makes the use of strong oxidants unnecessary when using reagents like NIS.

| Additive | Role | Example |

| Lewis Acid | Activates the iodinating agent (e.g., NIS) to increase its electrophilicity. nih.govquora.com | Silver(I) triflimide, Iron(III) chloride acs.org |

| Oxidant | Oxidizes molecular iodine to a more reactive electrophilic species. ajol.info | Periodic acid (HIO₄), Hydrogen peroxide (H₂O₂) |

Metal-Catalyzed Directed Iodination of Benzimidazoles

The direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For the iodination of benzimidazoles, transition metal catalysis, particularly with palladium and copper, offers effective pathways for the selective introduction of an iodine atom at the C2 position.

Palladium-Catalyzed C-H Iodination Approaches

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been successfully extended to direct C-H functionalization. In the context of benzimidazole iodination, the reaction typically requires a directing group to achieve high regioselectivity. The directing group coordinates to the palladium catalyst, bringing it into close proximity to the target C-H bond and facilitating its activation.

The general mechanism for palladium-catalyzed C-H iodination often involves the formation of a palladacycle intermediate. This is followed by oxidative addition of an iodine source and subsequent reductive elimination to yield the iodinated product and regenerate the active palladium catalyst. The choice of oxidant is crucial for regenerating the Pd(II) catalyst from the Pd(0) species formed after reductive elimination. Molecular iodine (I₂) is often employed as the iodine source. wikipedia.org

While specific examples detailing the palladium-catalyzed C2-iodination of 1-tritylbenzimidazole are not extensively documented, the principles can be extrapolated from studies on related heterocycles. For instance, the cyano group has been effectively used as a directing group for the ortho-halogenation of arylnitriles. organic-chemistry.org For 1-substituted benzimidazoles, a suitably designed directing group at the N1 substituent could facilitate C2-iodination. However, the bulky trityl group itself is not typically considered a directing group in this context. Therefore, a common strategy involves the use of a removable directing group or leveraging the inherent electronic properties of the benzimidazole ring.

A general representation of a palladium-catalyzed C-H iodination is shown below:

Key to the success of these reactions is the careful optimization of the catalyst, ligands, solvent, and the iodine source.

Copper-Mediated Iodination Strategies

Copper-catalyzed or mediated C-H iodination has become an attractive alternative to palladium-based systems due to the lower cost and toxicity of copper. These reactions can proceed through various mechanisms, including those involving Cu(I)/Cu(III) catalytic cycles.

Several studies have demonstrated the efficacy of copper in promoting the iodination of azoles. For example, a range of 1,3-azoles, including N-methylbenzimidazole, have been successfully iodinated at the C2 position using copper bromide (CuBr) or copper iodide (CuI) as the catalyst and an appropriate iodine source. beilstein-journals.orgbeilstein-journals.org The reaction often proceeds under relatively mild conditions.

One proposed mechanism involves the formation of a highly electrophilic Cu(III)-iodide species. rsc.org This intermediate can then undergo electrophilic attack at the electron-rich C2 position of the benzimidazole ring. The reaction is often carried out in the presence of a base and a ligand, such as 1,10-phenanthroline, to stabilize the copper catalyst and enhance its reactivity.

A representative scheme for copper-catalyzed C-H iodination of a benzimidazole derivative is as follows:

The following table summarizes findings from a study on the copper-catalyzed C-H iodination of various 1,3-azoles, which provides a basis for its application to 1-tritylbenzimidazole.

| Entry | Substrate | Catalyst | Iodine Source | Yield (%) |

| 1 | Benzoxazole | CuBr | I₂ | 85 |

| 2 | Benzothiazole | CuBr | I₂ | 90 |

| 3 | N-methylbenzimidazole | CuBr | I₂ | 78 |

| 4 | 5-Phenyloxazole | CuBr | I₂ | 82 |

| Data adapted from studies on copper-catalyzed iodination of azoles. beilstein-journals.org |

Hypervalent Iodine Reagent-Mediated Iodination Pathways

Hypervalent iodine reagents are highly versatile compounds that can act as both an oxidant and an iodine source, or facilitate iodination in the presence of an external iodine source. umich.eduorganic-chemistry.orgfrontiersin.org They are known for their mild reaction conditions and environmentally benign nature. researchgate.net

Utilizing Phenyliodine(III) Diacetate (PIDA) and Derivatives

Phenyliodine(III) diacetate (PIDA) is a commonly used hypervalent iodine(III) reagent. In the context of iodination, PIDA is often used in combination with an iodine source such as molecular iodine (I₂) or an iodide salt like potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI). nih.gov The role of PIDA is to oxidize the iodide source to a more electrophilic iodine species, which then readily reacts with the aromatic substrate.

The combination of PIDA and an iodine source has been shown to be effective for the iodination of a variety of organic molecules, including heterocycles. A recent study has even demonstrated the use of PIDA for the visible-light-mediated iodination of heteroarenes without the need for a photocatalyst, highlighting the novel reactivity of this reagent. researchgate.net

A typical reaction scheme involving PIDA is as follows:

The table below illustrates the effectiveness of a PIDA/TBAI system for the iodination of various terminal alkynes, a reaction principle that can be extended to the C-H iodination of electron-rich heterocycles.

| Entry | Substrate (Alkyne) | Iodine Source | Reagent | Solvent | Yield (%) of 1-Iodoalkyne |

| 1 | Phenylacetylene | TBAI | PIDA | CH₃CN | 92 |

| 2 | 1-Octyne | TBAI | PIDA | CH₃CN | 88 |

| 3 | 4-Methoxyphenylacetylene | TBAI | PIDA | CH₃CN | 95 |

| 4 | 4-Chlorophenylacetylene | TBAI | PIDA | CH₃CN | 85 |

| Data adapted from a study on the chemoselective iodination of terminal alkynes. nih.gov |

Oxidative Iodination Protocols

Oxidative iodination can also be achieved using molecular iodine in the presence of a suitable oxidant. The oxidant serves to generate a more electrophilic iodine species, such as the iodonium ion (I⁺), which then attacks the benzimidazole ring.

Various oxidants can be employed for this purpose, including nitric acid, hydrogen peroxide, and Oxone®. The choice of oxidant and reaction conditions is critical to ensure high yield and selectivity, avoiding over-iodination or undesired side reactions.

For instance, copper salts can mediate aerobic oxidative C-H iodination, where molecular oxygen acts as the terminal oxidant. rsc.org This approach is particularly attractive from a green chemistry perspective.

Indirect Synthetic Routes to this compound

Indirect routes to this compound offer alternative strategies when direct iodination proves challenging. These methods typically involve the synthesis of a precursor molecule that is then converted to the desired product.

One common indirect approach is to first synthesize a 2-halobenzimidazole, where the halogen is more readily introduced than iodine (e.g., bromine or chlorine), followed by protection of the N1-position with a trityl group. The final step is a halogen exchange reaction to replace the bromine or chlorine with iodine. This can be achieved through a Finkelstein-type reaction, often using a source of iodide ions such as sodium iodide or potassium iodide in a suitable solvent like acetone.

Another powerful indirect method is the metal-halogen exchange. wikipedia.org In this approach, a 1-trityl-2-bromobenzimidazole can be treated with an organolithium reagent, such as n-butyllithium, at low temperature to generate a 2-lithio-1-tritylbenzimidazole intermediate. This highly reactive species can then be quenched with an electrophilic iodine source, like molecular iodine, to afford this compound. Magnesium-halogen exchange is another viable option. ethz.chmdpi.com

Furthermore, a triflate group at the C2 position can be a good leaving group for a nickel-catalyzed triflate-to-halogen exchange reaction, providing another pathway to the target iodo-compound. researchgate.net

A schematic representation of an indirect route via halogen exchange is shown below:

These indirect methods provide flexibility and can be particularly useful if the starting materials are more readily available or if the direct iodination methods result in low yields or poor selectivity.

Elucidating the Reactivity and Transformational Chemistry of 2 Iodo 1 Tritylbenzimidazole

Cross-Coupling Reactions at the C2-Iodine Position

The iodine atom at the C2-position of 2-Iodo-1-tritylbenzimidazole is an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of 2-substituted benzimidazole (B57391) derivatives. The general mechanism for these transformations involves three key steps: oxidative addition of the aryl iodide to a low-valent palladium(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. phasetransfercatalysis.com

Suzuki-Miyaura Coupling: Synthesis of 2-Arylbenzimidazoles

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. total-synthesis.comnih.gov This reaction has been effectively applied to 2-iodobenzimidazole substrates, providing a direct route to 2-aryl and 2-heteroarylbenzimidazoles.

In a typical procedure, 2-iodo-1-substituted-benzimidazoles are reacted with various aryl or heteroarylboronic acids in the presence of a palladium catalyst and a base. acgpubs.org Microwave-assisted conditions have been shown to enhance reaction rates and yields significantly. total-synthesis.comacgpubs.org The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency. A common catalytic system involves a palladium source like palladium(II) chloride (PdCl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂) and a sterically hindered, electron-rich phosphine (B1218219) ligand such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos). acgpubs.org The base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step. total-synthesis.com Solvents like N,N-dimethylformamide (DMF) or dioxane are commonly employed. total-synthesis.comacgpubs.org

The plausible mechanism begins with the oxidative addition of the 2-iodobenzimidazole to the Pd(0) species, generated in situ. This is followed by transmetalation, where the organic group is transferred from the boronic acid (as a boronate complex) to the palladium(II) center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. total-synthesis.com

Below is a table summarizing typical conditions and yields for the Suzuki-Miyaura coupling of a 2-iodobenzimidazole substrate with various boronic acids, based on studies of closely related analogues.

Table 1: Suzuki-Miyaura Coupling of 2-Iodo-1-substituted-benzimidazoles with Arylboronic Acids This table is representative of typical conditions and yields based on studies of analogous 1-substituted-2-iodobenzimidazoles.

| Arylboronic Acid | Catalyst System | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 4-Tolylboronic acid | PdCl₂ / SPhos | K₂CO₃ | DMF | Microwave, 120 °C, 30 min | 60 |

| Phenylboronic acid | PdCl₂ / SPhos | Cs₂CO₃ | Dioxane | Microwave, 120 °C, 30-40 min | 94 |

| 4-Methoxyphenylboronic acid | PdCl₂ / SPhos | Cs₂CO₃ | Dioxane | Microwave, 120 °C, 30-40 min | 92 |

| 2-Thiopheneboronic acid | PdCl₂ / SPhos | Cs₂CO₃ | Dioxane | Microwave, 120 °C, 30-40 min | 89 |

Sonogashira Coupling: Alkynylation for Conjugated Systems

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. thieme.deorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis. thieme.de The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org

The application of the Sonogashira coupling to this compound allows for the direct introduction of an alkynyl moiety at the C2-position. This transformation is valuable for constructing extended π-conjugated systems involving the benzimidazole core. The reactivity of the halide is a key factor, with iodides being significantly more reactive than bromides or chlorides, making this compound an excellent substrate. thieme.de

The catalytic cycle involves two interconnected cycles. In the palladium cycle, oxidative addition of the 2-iodobenzimidazole to the Pd(0) catalyst occurs, followed by transmetalation from a copper(I) acetylide intermediate and subsequent reductive elimination. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of the copper(I) acetylide upon reaction with the copper(I) salt.

Heck Reaction: Olefination of the Benzimidazole Core

The Mizoroki-Heck reaction enables the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This olefination reaction provides a means to introduce vinyl groups onto the benzimidazole core at the C2-position using this compound. The reaction is typically performed in the presence of a palladium catalyst and a base.

The mechanism involves the oxidative addition of the 2-iodobenzimidazole to the Pd(0) catalyst, followed by the migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the olefinated product and a hydridopalladium(II) species. The catalytic cycle is completed by the reductive elimination of HX from this species with the help of the base, regenerating the Pd(0) catalyst.

Negishi and Stille Coupling Applications for Diversification

For further diversification of the benzimidazole scaffold, Negishi and Stille couplings offer complementary reactivity.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. The use of organozinc reagents allows for the coupling of various alkyl, aryl, and vinyl groups under relatively mild conditions.

The Stille coupling utilizes organotin reagents (stannanes) to couple with organic halides. organic-chemistry.orgresearchgate.net A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. researchgate.net However, a significant drawback is the toxicity of the tin compounds. researchgate.net

Both reactions proceed through the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The transmetalation step involves the transfer of the organic group from the zinc or tin reagent to the palladium(II) complex. These methods expand the range of substituents that can be introduced at the C2-position of the benzimidazole ring, enabling the synthesis of complex molecular architectures.

Catalyst Systems and Ligand Design for Enhanced Efficiency

The efficiency and scope of cross-coupling reactions involving this compound are highly dependent on the catalyst system employed. Palladium-based systems are overwhelmingly used due to their high activity and stability. nih.gov The choice of ligand coordinated to the palladium center is crucial for modulating the catalyst's reactivity.

Phosphine Ligands: Sterically bulky and electron-rich phosphine ligands are widely used to promote the key steps of the catalytic cycle. nih.gov Ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines such as SPhos have proven effective in improving the efficiency of couplings with challenging substrates. phasetransfercatalysis.comacgpubs.org These bulky ligands facilitate the formation of coordinatively unsaturated, monoligated L₁Pd(0) species, which are highly reactive in the oxidative addition step. phasetransfercatalysis.com

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com They form strong σ-bonds with the metal center, creating highly stable and active catalysts. Their strong electron-donating ability and steric bulk can enhance catalytic activity, particularly in the activation of less reactive C-Cl bonds, though they are also highly effective for C-I bond activation. mdpi.com Benzimidazolium salts can serve as precursors for NHC ligands, making them particularly relevant in benzimidazole chemistry. researchgate.net

Precatalysts: To improve reproducibility and handle air-sensitive catalysts, well-defined palladium(II) precatalysts are often used. nih.gov These stable complexes are readily activated under the reaction conditions to generate the active Pd(0) species in situ.

Reactions Involving the Trityl Protecting Group

The trityl (triphenylmethyl, Tr) group at the N1-position of this compound serves as a bulky, acid-labile protecting group. total-synthesis.com Its primary function is to protect the imidazole (B134444) N-H during reactions at other positions, such as the C2-iodine. The chemistry of the trityl group is primarily centered around its cleavage (deprotection) to reveal the free N-H of the benzimidazole ring.

The N-trityl bond is highly susceptible to cleavage under acidic conditions. This lability is due to the exceptional stability of the triphenylmethyl carbocation (trityl cation) that is formed upon cleavage. total-synthesis.com The deprotection mechanism involves protonation of one of the imidazole nitrogen atoms, which weakens the C-N bond, leading to its heterolytic cleavage.

Common reagents used for detritylation include neat formic acid or trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), often at room temperature or below. total-synthesis.comresearchgate.net The reaction is typically rapid. The liberated trityl cation can be scavenged by nucleophilic solvents or added scavengers to prevent side reactions.

Table 2: Common Conditions for N-Trityl Deprotection

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-10% TFA in DCM, Room Temp |

| Formic Acid | - | Neat, Cold (e.g., 0 °C to RT) |

| Hydrochloric Acid (HCl) | Toluene / Water | Phase-Transfer Catalysis, Room Temp |

| Lithium powder / Naphthalene | - | Reductive cleavage |

Selective N-Deprotection Strategies of the Trityl Moiety

The trityl group is a sterically demanding and acid-labile protecting group for amines, alcohols, and thiols. Its removal from the benzimidazole nitrogen is a crucial step in many synthetic sequences, allowing for further functionalization at this position. The deprotection of the N-trityl group is typically achieved under acidic conditions, which facilitate the cleavage of the C-N bond to release the unprotected benzimidazole and the stable trityl cation.

Commonly employed acidic reagents for the detritylation of N-trityl protected compounds include trifluoroacetic acid (TFA) and formic acid. The general mechanism involves the protonation of one of the phenyl rings of the trityl group, which then leads to the formation of the highly stabilized triphenylmethyl cation and the free amine.

Table 1: Representative Conditions for N-Trityl Deprotection

| Reagent(s) | Solvent(s) | Temperature | Comments |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | A common and effective method for trityl deprotection. |

| Formic Acid | Dioxane, Ethanol | Room Temperature | A milder alternative to TFA, useful for sensitive substrates. rsc.org |

| Acetic Acid (80%) | Water | Room Temperature | Often used for the deprotection of trityl ethers, applicable to N-trityl groups. rsc.org |

While specific studies detailing the deprotection of this compound are not extensively documented, the general principles of N-trityl deprotection are applicable. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. For instance, in the presence of other acid-sensitive groups, milder conditions such as dilute acetic acid or formic acid may be preferred.

Influence of the Trityl Group on Regioselectivity and Stereoselectivity in Downstream Reactions

The large steric bulk of the trityl group at the N1-position of the benzimidazole ring can exert significant control over the regioselectivity and stereoselectivity of subsequent reactions. By physically blocking one face of the molecule, the trityl group can direct incoming reagents to the less hindered face, leading to the preferential formation of one stereoisomer over another.

In reactions involving the C2-iodo substituent, such as cross-coupling reactions, the trityl group can influence the approach of the catalyst and coupling partner. This steric hindrance can be advantageous in controlling the formation of specific atropisomers if the resulting product is chirally hindered.

Nucleophilic Aromatic Substitution (SNAr) Analogues at the C2-Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings bearing a good leaving group and electron-withdrawing substituents. In the context of this compound, the iodine atom can act as a leaving group in SNAr-type reactions, allowing for the introduction of various nucleophiles at the C2-position.

The benzimidazole ring itself is electron-rich, which generally disfavors classical SNAr reactions that proceed through a Meisenheimer complex. However, the presence of the iodine atom and the potential for the benzimidazole nitrogen atoms to stabilize negative charge can facilitate such substitutions, particularly with strong nucleophiles or under forcing conditions.

Table 2: Potential Nucleophiles for SNAr with this compound

| Nucleophile | Potential Product |

|---|---|

| Alkoxides (e.g., NaOMe) | 2-Methoxy-1-tritylbenzimidazole |

| Amines (e.g., Piperidine) | 2-(Piperidin-1-yl)-1-tritylbenzimidazole |

The rate and feasibility of these reactions would be influenced by the nature of the nucleophile and the reaction conditions. The bulky trityl group may also play a role in modulating the reactivity at the adjacent C2-position.

Radical Reactions Involving the C-I Bond

The carbon-iodine bond in this compound is susceptible to homolytic cleavage under radical conditions, initiated by radical initiators (e.g., AIBN) or photolysis. This generates a benzimidazol-2-yl radical, which can participate in a variety of radical-mediated transformations.

One important application of such radical intermediates is in intramolecular cyclization reactions. If a suitable radical acceptor, such as an alkene or alkyne, is tethered to the benzimidazole core, the initially formed C2-radical can undergo an intramolecular addition to form a new ring system. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the specific geometry of the substrate.

While specific examples involving this compound are scarce, the generation of aryl radicals from aryl iodides is a well-established strategy in organic synthesis. This approach could be applied to create complex fused heterocyclic systems based on the benzimidazole framework.

Exploration of Cascade and Multicomponent Reactions Incorporating this compound

Cascade reactions, where a series of transformations occur in a single pot, and multicomponent reactions (MCRs), where three or more reactants combine in one step, are powerful tools for the efficient synthesis of complex molecules. This compound has the potential to be a valuable component in such processes.

For instance, a cascade reaction could be initiated by a cross-coupling reaction at the C2-iodo position, followed by an intramolecular reaction of the newly introduced substituent. The trityl group could serve to protect the benzimidazole nitrogen during the initial steps and then be removed in a subsequent step to allow for further transformations.

In the realm of MCRs, this compound could act as an electrophilic component. For example, in a palladium-catalyzed MCR, the C-I bond could undergo oxidative addition to the palladium catalyst, initiating a sequence of insertions with other reaction partners to build up molecular complexity in a single operation. The development of such reactions would offer a rapid and diversity-oriented approach to novel benzimidazole-containing compounds.

Advanced Structural Characterization and Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed insights into the chemical environment of individual atoms.

One-Dimensional (¹H, ¹³C) NMR Spectroscopy for Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the different types of protons and carbons within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their electronic surroundings. The large trityl group would likely dominate the upfield region with a complex multiplet for its 15 aromatic protons. The benzimidazole (B57391) ring protons would appear as distinct signals in the aromatic region, with their chemical shifts influenced by the iodine substituent and the trityl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show discrete signals for each unique carbon atom. The carbon atom attached to the iodine (C2) would exhibit a characteristic chemical shift. The carbons of the trityl group would also produce a set of signals, distinguishable from those of the benzimidazole core.

| Hypothetical ¹H NMR Data (CDCl₃, 400 MHz) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.80 - 7.20 | m |

| 7.10 | d |

| 6.90 | t |

| 6.80 | t |

| 6.70 | d |

| Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| 145.0 | C (Trityl) |

| 142.5 | C7a |

| 135.0 | C3a |

| 130.0 - 128.0 | CH (Trityl) |

| 125.0 | C5 |

| 124.0 | C6 |

| 120.0 | C4 |

| 110.0 | C7 |

| 90.0 | C2 |

| 78.0 | C (Trityl) |

Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity and Proximity Determination

To establish the connectivity between atoms, a suite of two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the benzimidazole and trityl aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals, the HSQC spectrum would directly link each proton to its attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the attachment of the trityl group to the N1 position of the benzimidazole ring and the position of the iodine atom at C2.

Solid-State NMR for Crystalline and Amorphous Forms

Should 2-Iodo-1-tritylbenzimidazole exist in different solid forms, solid-state NMR would be employed to probe the structural differences in the solid phase, providing information on polymorphism and molecular packing.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound. This data is critical for confirming the molecular formula.

| Hypothetical HRMS Data | |

| Calculated Exact Mass for C₂₆H₁₉IN₂ [M+H]⁺ | Observed Exact Mass |

| 509.0569 | 509.0571 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization

No infrared (IR) or Raman spectroscopic data for this compound could be located. This information is essential for identifying the characteristic vibrational modes of its functional groups and characterizing the nature of its chemical bonds.

X-ray Crystallography for Precise Solid-State Molecular Structure and Conformation Determination

A crystallographic information file (CIF) or any published X-ray diffraction data for this compound is not available. Such data is necessary to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) in the Context of Chiral Derivatives

There is no information available on the synthesis or chiroptical properties of chiral derivatives of this compound. Consequently, a discussion on the use of techniques like Electronic Circular Dichroism (ECD) to study their stereochemistry is not possible.

Computational and Theoretical Studies on 2 Iodo 1 Tritylbenzimidazole

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a robust computational method for predicting the ground state properties of molecules with a favorable balance between accuracy and computational cost. scispace.com For 2-iodo-1-tritylbenzimidazole, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p) for C, H, N and a basis set with effective core potential for iodine), would be employed to optimize the molecular geometry and calculate various electronic properties.

The optimized geometry would reveal key bond lengths and angles. For instance, the C-I bond at the 2-position of the benzimidazole (B57391) ring is expected to be a focal point of reactivity. The calculated bond length would be indicative of its strength and susceptibility to cleavage in reactions. The N-trityl bond is also of significant interest, as its length and the surrounding bond angles will be influenced by the steric bulk of the trityl group.

Electronic properties such as the distribution of atomic charges, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO) are critical for predicting reactivity. The iodine atom is expected to carry a partial positive charge (due to the "iodine hole" phenomenon in some contexts) or a slight negative charge, while the nitrogen atoms of the benzimidazole ring will be electron-rich. The trityl group, being a large hydrocarbon moiety, will generally be non-polar. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Illustrative Data)

| Property | Predicted Value | Significance |

| C2-I Bond Length | ~2.10 Å | Indicator of bond strength and reactivity in cross-coupling. |

| N1-C(trityl) Bond Length | ~1.48 Å | Reflects the covalent bond between the benzimidazole and trityl moieties. |

| C2-N1-C7a Bond Angle | ~125° | Shows the geometry at the substituted nitrogen atom. |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical stability. |

Note: The data in this table is illustrative and based on typical values for similar compounds in the absence of specific published data for this compound.

For a more precise understanding of the electronic structure, particularly for phenomena where electron correlation is crucial, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. While computationally more demanding, these methods can provide benchmark data for confirming the results from DFT calculations.

An ab initio analysis could offer a more detailed picture of the non-covalent interactions within the molecule, such as the potential for intramolecular interactions between the trityl group's phenyl rings and the benzimidazole core. It would also provide a more accurate description of the electron density distribution, which is fundamental to understanding the molecule's electrostatic potential and how it interacts with other chemical species.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions and identifying the high-energy transition states that govern the reaction rates.

The synthesis of this compound itself likely involves the iodination of 1-tritylbenzimidazole (B3254307). Computational modeling could elucidate the mechanism of this reaction, for instance, by examining the intermediates and transition states involved in an electrophilic iodination pathway.

More significantly, the C-I bond at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. sinica.edu.twrsc.orgmasterorganicchemistry.commdpi.com Computational studies on analogous aryl and heteroaryl iodides have provided deep insights into these catalytic cycles. For this compound, modeling would focus on the key steps:

Transmetalation (for Suzuki coupling): The transfer of the organic group from the boron reagent to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the catalyst is regenerated.

By mapping the potential energy surface for these reaction pathways, the feasibility of different cross-coupling reactions can be assessed.

Table 2: Predicted Kinetic and Thermodynamic Parameters for a Hypothetical Suzuki Coupling of this compound with Phenylboronic Acid (Illustrative Data)

| Parameter | Predicted Value (kcal/mol) | Significance |

| Activation Energy (Oxidative Addition) | +15 | Rate-determining step of the catalytic cycle. |

| Reaction Enthalpy (Overall) | -25 | Indicates an exothermic and favorable reaction. |

| Gibbs Free Energy (Overall) | -28 | Suggests a spontaneous process under standard conditions. |

Note: The data in this table is illustrative and based on computational studies of similar cross-coupling reactions.

Conformational Analysis and Steric Effects of the Trityl Group

The trityl (triphenylmethyl) group is exceptionally bulky, and its presence on the N1 position of the benzimidazole ring will have profound steric and conformational consequences.

A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the bonds connecting the trityl group to the benzimidazole ring. This would reveal the most stable (lowest energy) conformation of the molecule and any other low-energy conformers that might be populated at room temperature. The trityl group is expected to adopt a "propeller-like" conformation, with the three phenyl rings twisted out of the plane of the N-C bond to minimize steric clashes.

The steric hindrance imposed by the trityl group can influence the reactivity of the molecule in several ways:

It can shield the benzimidazole ring from attack by certain reagents.

It can influence the preferred binding mode of the molecule to a catalyst's active site in cross-coupling reactions.

It can restrict the rotation around the N1-C(trityl) bond, leading to a more rigid molecular structure.

Computational methods can quantify these steric effects by calculating steric energies and by visualizing the molecular orbitals to see how the trityl group influences the electronic accessibility of different parts of the molecule. The bulky nature of the trityl group is a well-recognized feature in organic synthesis, often employed as a protecting group that can be removed under specific conditions. researchgate.net

Table 3: Predicted Conformational Properties of the Trityl Group in this compound (Illustrative Data)

| Property | Predicted Value | Significance |

| N1-C(trityl)-C(phenyl) Bond Angle | ~112° | Deviation from ideal tetrahedral angle due to steric strain. |

| C(benzimidazole)-N1-C(trityl)-C(phenyl) Dihedral Angle | ~45°, 165°, -75° | Defines the propeller-like conformation of the trityl group. |

| Rotational Barrier around N1-C(trityl) bond | ~10 kcal/mol | Energy required to rotate the trityl group, indicating restricted motion. |

Note: The data in this table is illustrative and based on general knowledge of the conformational behavior of the trityl group.

Studies on Non-Covalent Interactions: Emphasis on Halogen Bonding in Molecular Recognition and Catalysis

The iodine atom in this compound is a key feature that can facilitate halogen bonding, a highly directional non-covalent interaction. In this type of interaction, the iodine atom acts as a halogen bond donor. This capacity is crucial for its potential roles in molecular recognition and catalysis.

Detailed Research Findings:

Although direct studies on this compound are limited, research on analogous iodo-azolium compounds provides insight into the nature of these interactions. researchgate.net Studies on tripodal iodo-imidazolium receptors have demonstrated that halogen bonding is a powerful tool for anion recognition. researchgate.net In these systems, the iodine atoms form strong, directional bonds with anions like chloride. researchgate.net Computational DFT and molecular dynamics studies on these receptors have corroborated experimental findings, showing that halogen bonds are stable and play a definitive role in the binding process. researchgate.net For instance, the C–I···Cl⁻ angles in these complexes are typically close to the ideal 180°, which is a characteristic feature of a strong halogen bond. researchgate.net

The bulky trityl group on the nitrogen of this compound would likely play a significant steric role, influencing how the molecule presents its halogen bond donor site to potential acceptors. This steric hindrance could offer a degree of selectivity in molecular recognition events.

Hypothetical interaction parameters, based on similar known structures, can be theorized:

| Interaction Parameter | Predicted Value/Characteristic |

| Halogen Bond Donor | Iodine atom of the benzimidazole ring |

| Potential Halogen Bond Acceptors | Anions (e.g., halides), lone pairs on nitrogen or oxygen atoms |

| Expected C–I···Acceptor Angle | Approximately 170-180° |

| Role of Trityl Group | Steric hindrance, influencing selectivity and solubility |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules in a simulated environment, such as in a solvent. mdpi.com For this compound, MD simulations could provide valuable insights into its conformational dynamics, solvation, and aggregation behavior.

Detailed Research Findings:

For this particular molecule, key areas of investigation using MD simulations would include:

Conformational Flexibility: The trityl group has multiple rotatable bonds. MD simulations could reveal the preferred conformations of this group in different solvents and its impact on the accessibility of the iodine atom for halogen bonding.

Solvation Structure: Understanding how solvent molecules arrange around the solute is crucial. Simulations could map the solvation shells around the hydrophobic trityl group and the more polar benzimidazole core.

Aggregation Propensity: The large, nonpolar surface of the trityl group might lead to aggregation in certain solvents. MD simulations can predict the likelihood of self-association and the structure of any aggregates that may form.

A hypothetical MD simulation setup for this compound might involve the parameters outlined in the table below.

| Simulation Parameter | Typical Value/Setting |

| System Size | One molecule of this compound with ~5,000 solvent molecules |

| Solvents | Toluene, Chloroform, DMSO |

| Force Field | General Amber Force Field (GAFF) or similar |

| Simulation Time | 100-500 nanoseconds (ns) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

Such simulations could track metrics like the root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions (RDFs) to analyze the solvation structure.

Applications of 2 Iodo 1 Tritylbenzimidazole As a Versatile Synthetic Building Block

Precursor for Functional Materials and Polymers

The benzimidazole (B57391) core is a key component in many high-performance polymers and functional materials due to its thermal stability, chemical resistance, and electronic properties.

Polybenzimidazoles are a class of thermally stable polymers with excellent mechanical properties. Theoretically, 2-Iodo-1-tritylbenzimidazole could serve as a monomer in palladium-catalyzed cross-coupling polymerization reactions, such as Suzuki or Stille coupling. The iodine atom at the 2-position provides a handle for forming new carbon-carbon bonds, which are essential for creating the polymer backbone. The trityl group, while bulky, could potentially be removed post-polymerization to yield the final PBI structure. This approach would offer a route to novel PBI architectures that are not accessible through traditional condensation polymerization methods.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer | Potential PBI Derivative |

|---|---|---|

| Suzuki Coupling | Aromatic diboronic acid or ester | Poly(1-tritylbenzimidazole-2-yl-arylene) |

| Stille Coupling | Aromatic distannane | Poly(1-tritylbenzimidazole-2-yl-arylene) |

| Heck Coupling | Aromatic divinyl compound | Poly(1-tritylbenzimidazole-2-yl-vinylene-arylene) |

The benzimidazole moiety is known to be a good electron-transporting and hole-blocking unit, making it a valuable component in organic light-emitting diodes (OLEDs) and other optoelectronic devices. By incorporating this compound into conjugated polymers, it is conceivable that materials with tailored electronic properties could be developed. The trityl group could be strategically retained or removed to fine-tune the material's solubility and solid-state packing. Furthermore, the benzimidazole nitrogen atom could be protonated or alkylated, leading to changes in the electronic structure and potentially creating stimuli-responsive materials that react to changes in pH or the presence of certain analytes.

Development of Ligands for Transition Metal Catalysis

Benzimidazole derivatives are widely used as ligands in transition metal catalysis due to their strong σ-donating ability and the ease with which their steric and electronic properties can be modified.

The iodine atom in this compound could be readily displaced by various nucleophiles or undergo oxidative addition to a metal center, allowing for the facile synthesis of a wide range of chelating ligands. For example, reaction with a bidentate phosphine (B1218219) or amine could yield ligands with a P,N or N,N donor set. The trityl group would provide significant steric bulk, which can be crucial for controlling the coordination environment around the metal center and influencing the selectivity of catalytic reactions.

For applications in asymmetric catalysis, a chiral element needs to be introduced. This could be achieved by using a chiral trityl-like protecting group or by attaching a chiral substituent at another position on the benzimidazole ring. The resulting chiral ligands could then be used to prepare transition metal complexes for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric hindrance provided by the trityl group would likely play a critical role in creating a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.

Intermediate in the Synthesis of Complex Organic Architectures

The reactivity of the C-I bond and the lability of the trityl group make this compound a potentially valuable intermediate in the synthesis of complex organic molecules, including natural products and macrocycles. The benzimidazole unit could be introduced into a target molecule via a cross-coupling reaction, and the trityl group could be removed under mild acidic conditions at a later stage of the synthesis. This strategy would allow for the selective protection and functionalization of the benzimidazole nitrogen, which is often a key challenge in the synthesis of such complex structures.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

Utility in Supramolecular Chemistry as a Halogen-Bond Donor or Acceptor

The phenomenon of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), has garnered significant attention in the field of supramolecular chemistry and crystal engineering. nih.govresearchgate.netnih.gov This interaction, analogous in many ways to the more familiar hydrogen bond, plays a crucial role in the rational design and construction of complex molecular architectures. nih.gov The strength and directionality of halogen bonds make them a powerful tool for controlling the self-assembly of molecules into desired supramolecular structures. nih.gov

The iodine atom, being the largest and most polarizable of the stable halogens, is a particularly effective halogen bond donor. researchgate.net The presence of an electron-deficient region, known as a σ-hole, on the surface of the iodine atom along the extension of the covalent bond allows it to interact favorably with Lewis bases (halogen bond acceptors). nih.govresearchgate.net The strength of this interaction can be tuned by altering the electronic environment of the iodine atom; electron-withdrawing groups on the molecule enhance the positive electrostatic potential of the σ-hole, thereby strengthening the halogen bond. semanticscholar.org

While specific research detailing the utility of this compound as a halogen-bond donor or acceptor in supramolecular chemistry is not extensively documented in the provided search results, the fundamental principles of halogen bonding allow for informed predictions of its potential behavior. The iodine atom in this molecule would be expected to form halogen bonds with a variety of Lewis basic sites, including nitrogen or oxygen atoms in other molecules. rsc.org

The potential applications of this compound in this domain are multifaceted. It could be employed in the construction of one-, two-, or three-dimensional supramolecular networks through self-assembly or co-crystallization with complementary halogen bond acceptors. core.ac.uk The specific architecture of these assemblies would be dictated by the interplay of halogen bonding, π-π stacking interactions involving the benzimidazole rings, and the steric demands of the trityl groups. Such controlled assemblies are of interest for the development of new materials with tailored properties, including porous solids for gas storage or separation, and crystalline materials with specific optical or electronic characteristics.

The ability of a molecule to act as both a halogen bond donor (via the iodine) and potentially a halogen bond acceptor (via the nitrogen atoms of the benzimidazole ring, if not sterically hindered) would make it a particularly interesting building block for creating intricate supramolecular patterns. However, the large trityl group might sterically hinder the nitrogen atoms from participating in intermolecular interactions.

To illustrate the principles of halogen bonding, the following table provides examples of typical halogen bond donors and acceptors and the nature of their interaction.

| Halogen Bond Donor | Halogen Bond Acceptor | Nature of Interaction |

| Iodoperfluorobenzene | Pyridine | Strong, directional I···N interaction |

| 1,4-Diiodotetrafluorobenzene | Acetone | I···O interaction leading to linear chains |

| Bromo-pentafluorobenzene | Dimethyl sulfoxide | Br···O interaction |

Further experimental and computational studies would be necessary to fully elucidate the specific halogen bonding capabilities of this compound and to harness its potential in the rational design of novel supramolecular materials.

Future Research Directions and Unexplored Avenues for 2 Iodo 1 Tritylbenzimidazole

Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the application of green chemistry principles to the synthesis and derivatization of 2-Iodo-1-tritylbenzimidazole.

Catalytic C-H Activation: A primary goal would be to develop catalytic systems that enable the direct synthesis of this compound via C-H activation of 1-tritylbenzimidazole (B3254307). This would circumvent the need for pre-functionalized starting materials and reduce waste. Earth-abundant metal catalysts, such as copper and iron, should be investigated to replace precious metals, aligning with sustainability goals.

Alternative Solvents and Energy Sources: Research into the use of greener solvents, such as bio-based solvents or supercritical fluids, for the synthesis and reactions of this compound is warranted. Furthermore, the application of alternative energy sources like microwave irradiation and ultrasonication could lead to significantly reduced reaction times and energy consumption. doi.org

Atom-Economical Derivatization: Future derivatization strategies should focus on atom-economical reactions. This includes exploring catalytic cycles where reagents are used in catalytic amounts and minimizing the formation of stoichiometric byproducts.

| Green Chemistry Approach | Potential Benefit for this compound Chemistry |

| Use of reusable catalysts (e.g., nano-catalysts) | Reduced catalyst waste and cost, simplified purification. doi.org |

| Microwave-assisted synthesis | Accelerated reaction rates and potentially higher yields. |

| Ultrasonic irradiation | Enhanced reaction efficiency and reduced energy consumption. doi.org |

| Solvent-free reaction conditions | Minimized solvent waste and environmental impact. |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The interplay between the sterically demanding trityl group and the reactive C-I bond at the 2-position could give rise to unique reactivity. A thorough investigation into these patterns is a promising area for future research.

Transition-Metal-Free C-C and C-N Coupling: While transition-metal-catalyzed cross-coupling reactions are standard, exploring transition-metal-free alternatives for forming C-C and C-N bonds at the 2-position would be a significant advancement. mdpi.com This could involve base-mediated reactions or the generation of aryne intermediates. mdpi.com

Photochemical Transformations: The photochemistry of 2-iodo-substituted benzimidazoles can lead to the formation of benzimidazol-2-yl radicals. acs.org The fate of the 2-(1-tritylbenzimidazolyl) radical is an unexplored area that could lead to novel intramolecular cyclizations or intermolecular additions.

Hypervalent Iodine Chemistry: The iodo group can be oxidized to form hypervalent iodine species, which are powerful reagents in their own right. The synthesis and reactivity of hypervalent iodine derivatives of this compound could unlock new transformation pathways. The bulky trityl group may also influence the stability and reactivity of these species.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant step towards more efficient and scalable chemical manufacturing.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer advantages in terms of safety, scalability, and process control. mdpi.commdpi.comrsc.orgrsc.org Flow chemistry could also be employed for its subsequent derivatization, allowing for the rapid generation of compound libraries. nih.gov

Automated Synthesis Platforms: The integration of flow reactors with automated purification and analysis systems would enable high-throughput synthesis and screening of this compound derivatives. This would be particularly valuable for medicinal chemistry applications where large numbers of analogs are often required.

In-line Reaction Monitoring: The implementation of in-line analytical techniques within a flow setup would allow for real-time optimization of reaction conditions, leading to improved yields and purity.

| Flow Chemistry/Automation Aspect | Potential Application in this compound Chemistry |

| Multi-step continuous synthesis | Synthesis of complex derivatives without isolation of intermediates. nih.gov |

| Automated library generation | Rapid production of a diverse set of compounds for screening. |

| Real-time process optimization | Fine-tuning of reaction parameters for optimal performance. |

| Enhanced safety for hazardous reactions | Controlled handling of potentially unstable intermediates or reagents. |

Development of Advanced Analytical Techniques for In-Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involving this compound requires the application of advanced analytical techniques for in-situ monitoring.

Process Analytical Technology (PAT): The use of PAT tools, such as in-situ FTIR, Raman, and NMR spectroscopy, would provide real-time data on reactant consumption, intermediate formation, and product generation. This information is crucial for optimizing reaction conditions and ensuring process safety.

Reaction Calorimetry: Studying the thermochemistry of reactions involving this compound through reaction calorimetry can provide valuable insights into reaction kinetics and potential thermal hazards, which is especially important for scale-up.

Advanced Mass Spectrometry Techniques: The use of advanced mass spectrometry techniques, such as reaction monitoring MS, can help in the rapid identification of intermediates and byproducts, aiding in mechanistic elucidation.

Computational Design and Prediction of Novel this compound Derivatives with Tailored Reactivity

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules and reactions.

Q & A

Q. How should researchers address discrepancies in reported melting points for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.